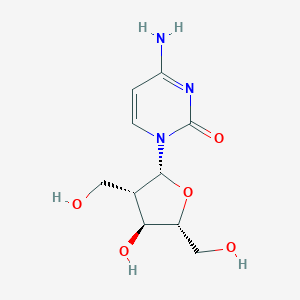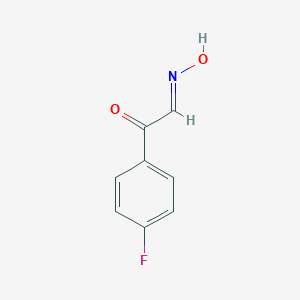
2-Morpholino-4-chloro-6-hydrazinopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-4-chloro-6-hydrazinopyrimidine (also known as TH287) is a potent and selective inhibitor of the DNA damage response kinase, checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. TH287 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
TH287 works by inhibiting CHK1, a kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA, allowing time for the cell to repair the damage before continuing the cell cycle. Inhibiting CHK1 with TH287 disrupts this process, leading to the accumulation of DNA damage and the eventual death of cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Additionally, TH287 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving the effectiveness of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TH287 in lab experiments is its selectivity for cancer cells with DNA damage, allowing for targeted treatment. However, TH287 has also been shown to have limited efficacy in certain types of cancer cells, highlighting the need for further research to identify potential combination therapies.
Direcciones Futuras
Future research on TH287 could focus on identifying potential combination therapies to improve its efficacy in certain types of cancer cells. Additionally, further preclinical studies could help to better understand the potential side effects and toxicity of TH287, as well as its potential use in combination with other cancer treatments. Ultimately, the development of TH287 as a potential therapeutic agent for cancer treatment could have significant implications for improving patient outcomes and reducing the development of drug resistance.
Métodos De Síntesis
The synthesis of TH287 involves the reaction of 2-chloro-4,6-dihyrazinopyrimidine with morpholine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 2-morpholino-4-chloro-6-hydrazinopyrimidine.
Aplicaciones Científicas De Investigación
TH287 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that TH287 can selectively target cancer cells with DNA damage and sensitize them to chemotherapy and radiation therapy. Additionally, TH287 has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C8H12ClN5O |
|---|---|
Peso molecular |
229.67 g/mol |
Nombre IUPAC |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H12ClN5O/c9-6-5-7(13-10)12-8(11-6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13) |
Clave InChI |
OXYVCVZVOPAOGZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)NN |
SMILES canónico |
C1COCCN1C2=NC(=CC(=N2)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



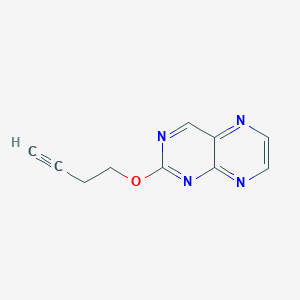

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

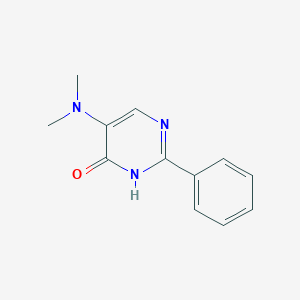
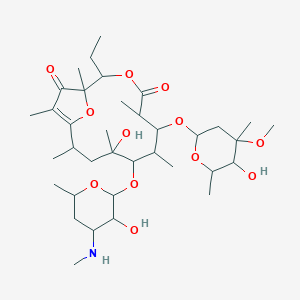
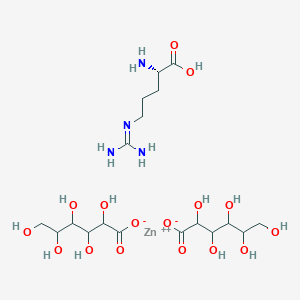
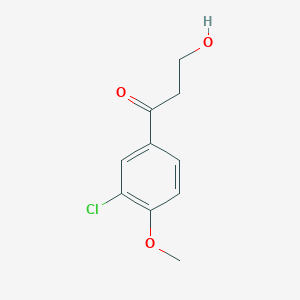

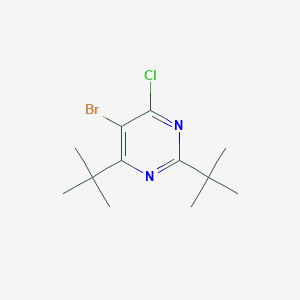
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
